2-Bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one 2-Bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15928971
InChI: InChI=1S/C9H5BrF2O/c10-7-3-5-6(9(7)13)1-4(11)2-8(5)12/h1-2,7H,3H2
SMILES:
Molecular Formula: C9H5BrF2O
Molecular Weight: 247.04 g/mol

2-Bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC15928971

Molecular Formula: C9H5BrF2O

Molecular Weight: 247.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one -

Specification

Molecular Formula C9H5BrF2O
Molecular Weight 247.04 g/mol
IUPAC Name 2-bromo-4,6-difluoro-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C9H5BrF2O/c10-7-3-5-6(9(7)13)1-4(11)2-8(5)12/h1-2,7H,3H2
Standard InChI Key CVENNBOHTBCNCU-UHFFFAOYSA-N
Canonical SMILES C1C(C(=O)C2=C1C(=CC(=C2)F)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a bicyclic framework where a benzene ring is fused to a partially saturated cyclopentene ring. The ketone group at position 1 introduces polarity, while bromine (position 2) and fluorine atoms (positions 4 and 6) create distinct electronic environments. The IUPAC name, 2-bromo-4,6-difluoro-2,3-dihydroinden-1-one, reflects this substitution pattern.

Comparative Analysis with Analogues

Structural analogues like 4,6-difluoro-2,3-dihydro-1H-inden-1-one (C₉H₆F₂O) and 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (C₉H₆BrFO) demonstrate how halogenation influences properties . For instance:

Property2-Bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one4,6-Difluoro-2,3-dihydro-1H-inden-1-one6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Molecular FormulaC₉H₅BrF₂OC₉H₆F₂OC₉H₆BrFO
Molecular Weight (g/mol)247.04168.14229.05
Halogen SubstitutionBr (C2), F (C4, C6)F (C4, C6)Br (C6), F (C4)

The bromine atom in the target compound enhances electrophilicity at C2, enabling nucleophilic substitutions absent in its non-brominated counterpart .

Synthesis and Manufacturing

Halogenation Strategies

Bromination and fluorination are critical steps. A representative synthesis begins with 4,6-difluoro-2,3-dihydro-1H-inden-1-one , which undergoes bromination at position 2 using reagents like N-bromosuccinimide (NBS) under radical conditions. Alternatively, copper-mediated coupling reactions introduce bromine selectively .

Physicochemical Characterization

Spectroscopic Data

While direct spectral data for the target compound is limited, analogues provide insights:

  • ¹H NMR: Protons adjacent to fluorine deshield to δ 7.77–7.99 ppm .

  • MS: Molecular ion peaks align with theoretical masses (e.g., m/z 247.04 for [M+H]⁺).

Computational Descriptors

The Standard InChIKey (CVENNBOHTBCNCU-UHFFFAOYSA-N) and SMILES (C1C(C(=O)C2=C1C(=CC(=C2)F)F)Br) encode stereoelectronic features critical for docking studies.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

Bromine’s directing effects enable regioselective functionalization. For instance, Suzuki-Miyaura coupling at C2 replaces bromine with aryl groups .

Ketone Transformations

The ketone undergoes reductions to secondary alcohols or reductive aminations to generate amines. Sodium borohydride in methanol reduces the ketone to 2-bromo-4,6-difluoroindane (92% yield) .

Applications in Pharmaceutical Synthesis

Comparison to Non-Halogenated Analogues

Non-halogenated indanones lack the reactivity required for cross-couplings, underscoring the importance of bromine and fluorine in mediating bond-forming events .

Future Directions

Biological Activity Screening

Preliminary studies suggest brominated indanones interact with enzymes like kinases. Systematic SAR studies could optimize bioactivity while minimizing toxicity.

Green Chemistry Approaches

Developing catalytic halogenation methods to reduce waste aligns with sustainable chemistry goals. Photocatalytic fluorination or electrochemical bromination are promising avenues.

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